molecular formula C8H8ClNO3S B132876 N-Acetylsulfanilyl chloride CAS No. 121-60-8

N-Acetylsulfanilyl chloride

Cat. No.: B132876
CAS No.: 121-60-8
M. Wt: 233.67 g/mol
InChI Key: GRDXCFKBQWDAJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-acetylsulfanilyl chloride typically involves a multi-step process:

In industrial settings, the production of this compound follows similar steps but may involve optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-acetylsulfanilyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines and bases such as sodium hydroxide. The major products formed depend on the specific nucleophile used in the substitution reactions.

Mechanism of Action

The mechanism of action of N-acetylsulfanilyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds. This reactivity is utilized in the synthesis of various sulfonamide derivatives, which can have biological activity .

Comparison with Similar Compounds

N-acetylsulfanilyl chloride is similar to other sulfonyl chlorides such as:

What sets this compound apart is its specific use in the synthesis of N1,N1-dimethylsulfanilamide and its role in analytical chemistry for the derivatization of analytes .

Properties

IUPAC Name

4-acetamidobenzenesulfonyl chloride
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InChI

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GRDXCFKBQWDAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8ClNO3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8026981
Record name 4-(Acetylamino)benzenesulfonyl chloride
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Molecular Weight

233.67 g/mol
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Physical Description

Dry Powder, Light tan solid; [Merck Index] Off-white powder; [MSDSonline]
Record name Benzenesulfonyl chloride, 4-(acetylamino)-
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Record name 4-(Acetylamino)benzenesulfonyl chloride
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Solubility

VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE
Record name 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE
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Color/Form

NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM, THICK, LIGHT TAN PRISMS FROM BENZENE, LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS

CAS No.

121-60-8
Record name 4-Acetamidobenzenesulfonyl chloride
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Record name N-acetylsulfanilyl chloride
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-
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Record name N-acetylsulphanilyl chloride
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Record name N-ACETYLSULFANILYL CHLORIDE
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Record name 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE
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Melting Point

149 °C
Record name 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE
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Synthesis routes and methods I

Procedure details

135.2 g (1.0 mol) of acetanilide are added in portions to 349.5 g (3.0 mol) of chlorosulfonic acid and 2 g of sulfamic acid such that the temperature remains at 40° C. The mixture is then heated to 60° C. and stirred at this temperature for 60 minutes, then 142.8 g (1.2 mol) of thionyl chloride are added dropwise over the course of 2 hours and the mixture is stirred until evolution of gas has ended. For working up, the mixture is dripped into ice water, and the precipitated crystals are filtered off with suction and washed with water. 394.9 g of 4-acetamidobenzenesulfonyl chloride (water content: 41.7%; chloride content: 58.1%), corresponding to 230.2 g (98.5%) calculated as dry material, having a melting point of 139° C. are obtained.
Quantity
135.2 g
Type
reactant
Reaction Step One
Quantity
349.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
142.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Twenty grams of 4-acetylaminophenylsulfonyl-chloride obtained from acetanilide and chlorosulfonic acid and 6.5 g of dodecylamine and 8.1 g of pyridine were added to 100 ml of acetonitrile, and the mixture was refluxed with heating for 3.5 hours. The solvent was distilled off under reduced pressure. 100 ml of ethyl acetate were added to this, and the organic phase was washed with a 5% potassium carbonate solution and a 1% hydrochloric acid solution, and then washed with water. After dehydration of the product by magnesium sulfate, the ethyl acetate was distilled off, whereby 17.7 g of a crude product was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Chlorosulfonic acid (10 ml, 0.15 mol) is added dropwise slowly to acetanilide (4 g, 0.029 mol). The mixture is then heated to 100° C. for one hour. The oil that forms is cooled and carefully poured onto ice. The resulting precipitate is collected by filtration affording the desired product (3.4 g, 0.014 mol, 48% yield). The sulfonyl chloride is used directly without further purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of N-Acetylsulfanilyl chloride in scientific research?

A1: this compound serves as a crucial building block in synthesizing various sulfonamide derivatives. These derivatives find applications in diverse fields, including pharmaceuticals, particularly as antimicrobial agents [, ].

Q2: Can you elaborate on the role of this compound in synthesizing sulfonamide antibiotics?

A2: this compound acts as a key reagent in the synthesis of sulfonamide antibiotics. It reacts with different aminoheterocycles or chloroheterocycles to produce various sulfonamides []. This approach allows for the creation of isotope-labeled sulfonamides (using labeled this compound), valuable for studying the environmental behavior of these antibiotics [].

Q3: How is this compound used in the synthesis of haptens?

A3: In the development of a monoclonal antibody against L-hydroxyproline (found in hydrolyzed animal protein), researchers utilized this compound to derivatize L-hydroxyproline. This derivatization process led to the synthesis of haptens, specifically HP1, crucial for generating antibodies targeting L-hydroxyproline [].

Q4: Are there applications of this compound beyond pharmaceutical research?

A4: Yes, this compound finds applications in developing materials for specific purposes. For example, it was employed to modify poly(propyleneimine) dendrimer to incorporate azo groups. This modification led to the creation of a material with unique optical properties, potentially suitable for holographic applications [].

Q5: How is this compound utilized in the synthesis of alkali-clearable azo disperse dyes?

A5: Researchers synthesize alkali-clearable azo disperse dyes by using this compound as a starting material to prepare various diazo components, such as 4-fluorosulfonylaniline. These components are then coupled with appropriate compounds like 4-hydroxy-N-3-methoxypropyl-1,8-naphthalimide to yield the desired dyes. These dyes find application in textile dyeing, exhibiting desirable properties like good leveling, wash fastness, and sublimation fastness [].

Q6: Has this compound been used in studying reaction mechanisms?

A6: Yes, one study investigates the thermal decomposition mechanism of aryl sulfonate esters. Researchers synthesized menthyl N-acetylsulfanilate using this compound and menthol. Analyzing the pyrolysis products helps determine whether the decomposition follows an E1 or E2 mechanism [].

Q7: What are the common synthetic methods employed with this compound?

A7: A prevalent method involves reacting this compound with appropriate amines in the presence of a base like pyridine. This reaction results in the formation of N1-substituted sulfanilamide derivatives []. Another method utilizes sodium hydride to facilitate the reaction of this compound with heterocyclic ketene aminals, leading to the regiospecific synthesis of N-sulfanilyl heterocyclic ketene aminals [].

Q8: Can you discuss an example of optimizing a synthesis process involving this compound?

A8: Researchers have developed an improved method for preparing sulfanilamide using this compound. This method involves reacting this compound with ammonium hydroxide, followed by hydrolysis and acidification. Notably, this optimized process achieves high purity (>99.5%) without requiring recrystallization, resulting in a high product yield exceeding 90% [].

Q9: Are there any studies focusing on modifying polymers using this compound?

A9: Yes, this compound has been used to modify polyvinylamine. This modification involves reacting the primary amino groups on the polymer backbone with this compound, followed by diazotization and coupling with a chromophoric coupler. This process leads to the formation of polymeric azo dyes, expanding the applications of polyvinylamine [].

Q10: How is this compound utilized in studying the properties of inclusion complexes?

A10: In a study focusing on enhancing the antimicrobial properties of a novel sulfonamide (SAP), researchers synthesized SAP using this compound and then prepared an inclusion complex with β-cyclodextrin. Characterization techniques like UV-Vis, FTIR, SEM, DSC, and TGA were employed to analyze the complex, demonstrating the successful encapsulation of the sulfonamide within the β-cyclodextrin cavity. This approach led to improved antimicrobial activity compared to the free sulfonamide, highlighting the potential of inclusion complexes for enhancing drug delivery and efficacy [].

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